molecular formula C6H10O2 B080585 5,6-Dihydro-2H-pyran-3-methanol CAS No. 14774-35-7

5,6-Dihydro-2H-pyran-3-methanol

Cat. No.: B080585
CAS No.: 14774-35-7
M. Wt: 114.14 g/mol
InChI Key: LIDHMZQWCDKALW-UHFFFAOYSA-N
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Description

5,6-Dihydro-2H-pyran-3-methanol is a highly valuable, bifunctional heterocyclic building block in synthetic organic chemistry and medicinal chemistry research. This compound features a partially saturated pyran ring, which confers significant stability compared to its fully unsaturated counterpart, and a hydroxymethyl functional group that provides a versatile handle for further chemical modification. Its primary research value lies in its application as a key synthon for the construction of complex molecular architectures, including oxygen-containing heterocycles, spirocyclic systems, and carbohydrate analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dihydro-2H-pyran-5-ylmethanol
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InChI

InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h2,7H,1,3-5H2
Source PubChem
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InChI Key

LIDHMZQWCDKALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50163795
Record name 5,6-Dihydro-2H-pyran-3-methanol
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Molecular Weight

114.14 g/mol
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CAS No.

14774-35-7
Record name 5,6-Dihydro-2H-pyran-3-methanol
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Record name 5,6-Dihydro-2H-pyran-3-methanol
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Record name 5,6-Dihydro-2H-pyran-3-methanol
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Record name 5,6-dihydro-2H-pyran-3-methanol
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Synthetic Methodologies for 5,6 Dihydro 2h Pyran 3 Methanol and Its Derivatives

Cycloaddition Approaches

Cycloaddition reactions provide an efficient and atom-economical pathway for the formation of the 5,6-dihydro-2H-pyran ring. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. By carefully selecting the reaction partners and conditions, it is possible to achieve high levels of regio- and stereoselectivity.

Diels-Alder Reactions for 5,6-Dihydro-2H-pyran Ring Construction

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis and has been effectively applied to the construction of dihydropyran rings. This reaction typically involves the cycloaddition of a conjugated diene with a dienophile. In the context of dihydropyran synthesis, a hetero-Diels-Alder reaction, where one of the components contains a heteroatom, is often employed.

The use of metal catalysts, particularly lanthanide Lewis acids, has been shown to significantly enhance the rate and selectivity of Diels-Alder reactions for the synthesis of dihydropyran systems. Lanthanide catalysts can coordinate to the dienophile, lowering its LUMO energy and thereby accelerating the reaction. Furthermore, chiral lanthanide complexes can be employed to induce enantioselectivity.

Cycloaddition reactions between chiral 2-pyrone derivatives and various dienophiles, when catalyzed by lanthanide shift reagents, have been reported to afford bicyclic lactones with high diastereomeric excesses. While not directly yielding 5,6-dihydro-2H-pyran-3-methanol, these intermediates can be further elaborated to the target structure. The specific lanthanide catalyst and reaction conditions play a crucial role in determining the stereochemical outcome.

Table 1: Examples of Metal-Catalyzed Cycloadditions for Dihydropyran Ring Construction

Catalyst Diene Dienophile Product Yield (%) Diastereomeric Excess (%)

High-pressure conditions have been demonstrated to be an effective tool for promoting Diels-Alder reactions that are sluggish at atmospheric pressure. The application of high pressure can increase the reaction rate and, in some cases, alter the stereoselectivity of the cycloaddition. For instance, the Diels-Alder reactions of 3-nitro-2(1H)-quinolones with 1,3-butadiene derivatives have been successfully carried out under high-pressure conditions to yield phenanthridone derivatives organic-chemistry.org. This approach demonstrates the potential of high pressure to facilitate the construction of complex cyclic systems, which could be applicable to the synthesis of functionalized dihydropyrans.

Table 2: High-Pressure Diels-Alder Reaction Example

Diene Dienophile Pressure Product

Organocatalytic Cycloadditions for Dihydropyranone Systems

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of a wide range of organic molecules, including dihydropyranone systems. These reactions avoid the use of metal catalysts and often proceed under mild conditions with high enantioselectivity. Dihydropyranones are valuable precursors that can be readily converted to this compound through reduction of the ketone functionality.

N-Heterocyclic carbenes (NHCs) have proven to be highly versatile organocatalysts for a variety of transformations, including the synthesis of dihydropyranones. NHCs can activate substrates in a number of ways, leading to the formation of key intermediates that can participate in cycloaddition reactions.

In a typical NHC-catalyzed synthesis of dihydropyranones, an α,β-unsaturated aldehyde reacts with a 1,3-dicarbonyl compound. The NHC catalyst first reacts with the aldehyde to form a Breslow intermediate, which then undergoes further transformation to generate a reactive enolate or homoenolate equivalent. This intermediate then participates in a cycloaddition with the 1,3-dicarbonyl compound to afford the dihydropyranone product.

NHC-catalyzed syntheses of dihydropyranones can proceed through either [4+2] or [3+3] cycloaddition pathways, depending on the nature of the starting materials and the reaction conditions.

In a [4+2] cycloaddition, the NHC-generated enolate acts as a four-atom component, reacting with a two-atom component. Conversely, in a [3+3] cycloaddition pathway, both reacting partners contribute three atoms to the newly formed six-membered ring. Research has shown that a diverse range of substrates can be employed in these reactions, leading to dihydropyranones with various substitution patterns. The choice of the NHC catalyst and additives can significantly influence the reaction pathway and the stereochemical outcome.

Table 3: Examples of NHC-Catalyzed Cycloadditions for Dihydropyranone Synthesis

Cycloaddition Type Substrate 1 Substrate 2 NHC Catalyst Product Yield (%) Enantiomeric Excess (%)
[4+2] α,β-Unsaturated aldehyde 1,3-Dicarbonyl compound Chiral Triazolium Salt Dihydropyranone Good to Excellent High

Ring-Expansion Strategies

Ring-expansion reactions offer a powerful method for the construction of six-membered heterocyclic rings from smaller, more readily available precursors. These strategies often involve the rearrangement of strained ring systems to afford the desired dihydropyran core.

Stereoselective Ring-Expansion of Monocyclopropanated Heterocycles

A notable advancement in the synthesis of dihydropyran derivatives is the stereoselective, metal-free ring-expansion of monocyclopropanated furans. This method provides a direct route to highly functionalized dihydro-2H-pyran structures. The process involves the selective cleavage of the endocyclic carbon-carbon bond of the cyclopropane (B1198618) ring within the monocyclopropanated furan (B31954).

This transformation can be initiated by treating a furan-derived epoxide with a Brønsted acid, such as Amberlyst 15, in a nucleophilic solvent like methanol (B129727). The reaction proceeds to yield the corresponding pyran derivative in good yields. For instance, the ring expansion of a furan-derived epoxide has been shown to produce the corresponding pyran in a 62% yield. This method is advantageous due to its scalability, stereoselectivity, and the use of environmentally benign conditions.

Cyclopropylcarbinyl Cation Rearrangements as Key Steps

The key mechanistic feature of the aforementioned ring-expansion strategy is the formation and subsequent rearrangement of a cyclopropylcarbinyl cation intermediate. This reactive species is generated upon the opening of the epoxide ring in the monocyclopropanated furan under acidic conditions. The inherent strain of the three-membered cyclopropane ring facilitates a rearrangement where one of the cyclopropyl carbon-carbon bonds cleaves, leading to the expansion of the five-membered furan ring into a six-membered dihydropyran ring.

The regioselectivity of the C-C bond cleavage is a critical aspect of this rearrangement and is influenced by the substitution pattern on the cyclopropane ring. This rearrangement is a powerful tool in organic synthesis as it allows for the stereocontrolled formation of complex cyclic systems.

Prins-Type Cyclizations

The Prins cyclization is a classic acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, which can be adapted to synthesize dihydropyran rings. While traditionally used for tetrahydropyrans, modifications of this reaction provide access to the unsaturated dihydropyran core.

An iron(III)-catalyzed Prins-type cyclization of a homopropargylic alcohol with an aldehyde has been developed to produce 2-alkyl-4-halo-5,6-dihydro-2H-pyrans in good yields acs.org. This reaction demonstrates the versatility of the Prins approach in constructing dihydropyran systems. Furthermore, a silyl-Prins cyclization of vinylsilyl alcohols has been utilized to prepare cis-2,6-disubstituted dihydropyrans with moderate to good yields mdpi.com. The stereochemical outcome of the Prins cyclization is often controlled by the chair-like transition state, leading to high diastereoselectivity.

Table 1: Examples of Prins-Type Cyclizations for Dihydropyran Synthesis

Starting MaterialsCatalyst/ReagentProductYield
Homopropargylic alcohol, AldehydeFeX₃ (X = Cl, Br)2-Alkyl-4-halo-5,6-dihydro-2H-pyranGood
Vinylsilyl alcohol, AldehydeLewis Acidcis-2,6-Disubstituted dihydropyranModerate to Good

Modern Catalytic Systems

Recent advances in catalysis have introduced novel and efficient methods for the synthesis of dihydropyran derivatives, often with improved selectivity and under milder reaction conditions.

Metal-Organic Framework (MOF) Nanocatalysis

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for a variety of organic transformations, including the synthesis of dihydropyran derivatives. These materials possess high surface areas, tunable porosity, and well-defined active sites, which contribute to their catalytic efficacy.

A novel Tantalum-based MOF (Ta-MOF) has been successfully employed as a reusable nanocatalyst for the synthesis of 1,4-dihydropyran derivatives nih.govfrontiersin.org. This catalytic system offers several advantages, including high efficiency, short reaction times, and ease of catalyst recovery and reuse nih.govfrontiersin.org. The reaction typically involves a multi-component condensation of an aldehyde, malononitrile, and a C-H acid.

Table 2: Performance of Ta-MOF Nanocatalyst in 1,4-Dihydropyran Synthesis

FeatureObservation
CatalystTa-MOF Nanostructures
Reaction TypeMulticomponent
Key AdvantagesHigh yield, Short reaction time, Catalyst reusability

Transition Metal-Free Cycloisomerizations

The development of transition metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of dihydropyran derivatives, transition metal-free cycloisomerization reactions of alcohols have shown considerable promise.

While transition metals are often used to catalyze the cycloisomerization of alkynols to form dihydropyrans, recent research has focused on achieving this transformation without the need for a metal catalyst. These reactions can be promoted by Brønsted or Lewis acids, or even by polar protic solvents like water under thermal or microwave conditions nih.gov. For example, the cycloisomerization of certain diynols can be catalyzed by a cooperative system of Ca²⁺ and camphorsulfonic acid to generate bicyclic 2H-pyrans. These metal-free approaches offer a more sustainable and cost-effective route to the dihydropyran core.

Functionalization-Driven Synthesis

The inherent reactivity of the hydroxyl group and the double bond in this compound provides a platform for a multitude of chemical transformations. These reactions allow for the precise installation of oxygen, carbon, and nitrogen-based functional groups, thereby enabling the systematic exploration of the chemical space around this heterocyclic core.

Strategic Introduction of Substituents (Oxygen, Carbon, Nitrogen-based)

The introduction of diverse substituents onto the this compound framework is achieved through a variety of synthetic strategies that target either the hydroxyl moiety or the carbon skeleton.

Oxygen-Based Functionalization: The primary alcohol of this compound is a versatile handle for the introduction of various oxygen-based functional groups, primarily through etherification and esterification reactions. These transformations are fundamental in modifying the polarity, solubility, and steric profile of the parent molecule.

Etherification: The formation of ethers is typically accomplished by the Williamson ether synthesis, where the corresponding alkoxide, generated by treating the alcohol with a strong base such as sodium hydride (NaH), reacts with an alkyl halide. This method allows for the introduction of a wide range of alkyl and aryl groups.

Esterification: Ester derivatives are readily prepared by reacting the alcohol with acylating agents like acid chlorides or acid anhydrides in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the acid byproduct. Enzymatic methods, for instance, utilizing lipase for transesterification with vinyl acetate, also provide a mild and selective route to ester derivatives rug.nl.

Reaction Type Reagents and Conditions Product Type Reference
Etherification1. NaH, THF; 2. Alkyl halide (e.g., R-Br)(5,6-dihydro-2H-pyran-3-yl)methoxymethyl etherGeneral Knowledge
EsterificationAcyl chloride (e.g., R-COCl), Et3N, CH2Cl2(5,6-dihydro-2H-pyran-3-yl)methyl ester rug.nl
TransesterificationLipase, Vinyl acetate, tBuOMe(5,6-dihydro-2H-pyran-3-yl)methyl acetate rug.nl

Carbon-Based Functionalization: The expansion of the carbon framework of this compound derivatives is often achieved by first oxidizing the primary alcohol to the corresponding aldehyde, 5,6-dihydro-2H-pyran-3-carbaldehyde. This aldehyde serves as a key intermediate for various carbon-carbon bond-forming reactions.

Wittig Reaction: The Wittig reaction provides a powerful tool for the conversion of the aldehyde to an alkene by reacting it with a phosphonium ylide (Wittig reagent). This reaction is highly versatile, allowing for the introduction of a wide range of substituted vinyl groups nih.govresearchgate.net.

Grignard Reaction: The addition of Grignard reagents (organomagnesium halides) to the aldehyde leads to the formation of secondary alcohols, thereby introducing a new alkyl or aryl substituent at the carbon bearing the hydroxyl group chim.it.

Reaction Type Starting Material Reagents and Conditions Product Type Reference
Wittig Reaction5,6-dihydro-2H-pyran-3-carbaldehydePh3P=CHR, THF3-(alkenyl)-5,6-dihydro-2H-pyran nih.govresearchgate.net
Grignard Addition5,6-dihydro-2H-pyran-3-carbaldehydeR-MgBr, Et2O; then H3O+1-(5,6-dihydro-2H-pyran-3-yl)alkanol chim.it

Nitrogen-Based Functionalization: The incorporation of nitrogen-containing moieties can be accomplished through several synthetic routes, often involving the conversion of the hydroxyl group to a more reactive intermediate or the transformation of a carbonyl group.

Reductive Amination: 5,6-dihydro-2H-pyran-3-carbaldehyde can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) to yield the corresponding secondary or tertiary amines masterorganicchemistry.comorganic-chemistry.orgnih.gov.

Amide Formation: The carboxylic acid, obtained by oxidation of the primary alcohol, can be coupled with an amine in the presence of a coupling agent to form an amide. Alternatively, the alcohol can be converted to an amine, which is then acylated. The direct intramolecular alkylation of a nitrogen atom has also been reported in the synthesis of polyhydroxyindolizidines from 5,6-dihydro-2H-pyran-2-one, suggesting pathways for forming N-heterocyclic derivatives nih.gov.

Reaction Type Starting Material Reagents and Conditions Product Type Reference
Reductive Amination5,6-dihydro-2H-pyran-3-carbaldehydeR1R2NH, NaBH(OAc)3, DCEN-alkyl-(5,6-dihydro-2H-pyran-3-yl)methanamine masterorganicchemistry.comorganic-chemistry.orgnih.gov
Amide Synthesis5,6-dihydro-2H-pyran-3-carboxylic acidR1R2NH, Coupling agentN-alkyl-5,6-dihydro-2H-pyran-3-carboxamideGeneral Knowledge

Stereoselective Derivatization Reactions

Controlling the stereochemistry during the derivatization of this compound is crucial for the synthesis of enantiomerically pure compounds with specific biological activities. Stereoselective reactions can target the double bond or introduce new stereocenters through various transformations.

A key strategy involves the stereoselective functionalization of the double bond within the dihydropyran ring. This approach allows for the introduction of new stereocenters with a high degree of control.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful method for the conversion of the alkene in the dihydropyran ring into a vicinal diol with high enantioselectivity. This reaction utilizes osmium tetroxide in the presence of a chiral quinine ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL) to deliver two hydroxyl groups to the same face of the double bond nih.gov.

Stereoselective Epoxidation: The double bond can be stereoselectively converted to an epoxide. For allylic alcohols, the Sharpless asymmetric epoxidation is a well-established method. For isolated double bonds, other methods employing chiral catalysts can be utilized to achieve high enantioselectivity nih.gov.

Stereoselective Reduction: The reduction of a carbonyl group introduced at a specific position on the dihydropyran ring can be achieved with high stereoselectivity. For instance, the syn-stereoselective reduction of a β-hydroxy ketone moiety has been used as a key step in the total synthesis of a natural product containing a dihydropyran-2-one core researchgate.net.

These stereoselective transformations are instrumental in building complex molecular architectures from the relatively simple this compound scaffold.

Reaction Type Substrate Reagents and Conditions Product Stereochemistry Reference
Asymmetric Dihydroxylation5,6-dihydro-2H-pyran derivativeOsO4 (cat.), NMO, (DHQ)2-PHALsyn-Diol nih.gov
Asymmetric Epoxidation5,6-dihydro-2H-pyran derivativem-CPBA or chiral catalystEpoxide nih.gov
Stereoselective ReductionDihydropyranone with β-hydroxy ketoneLiAlH4/LiIsyn-1,3-Diol researchgate.net

Asymmetric Synthesis of 5,6 Dihydro 2h Pyran 3 Methanol and Enantiomerically Enriched Derivatives

Enantioselective Hydrogenation of Dihydropyran Carboxylic Acids

A key strategy for producing enantiomerically enriched saturated pyran structures involves the asymmetric hydrogenation of a prochiral α,β-unsaturated precursor, such as 5,6-dihydro-2H-pyran-3-carboxylic acid. This method is particularly attractive as it can provide optically pure saturated acids that are direct precursors to the target alcohol, 5,6-dihydro-2H-pyran-3-methanol, through simple reduction of the carboxylic acid group.

A notable application of this approach is the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid using a heterogeneous chiral catalyst. rsc.org Research has demonstrated that modifying a standard palladium catalyst with a chiral modifier, such as a cinchona alkaloid, can induce significant enantioselectivity. rsc.orgrsc.org In one specific system, a 5% Palladium on alumina (B75360) (Pd/Al2O3) catalyst was modified with cinchonidine. rsc.org This chiral catalytic system was used to hydrogenate 5,6-dihydro-2H-pyran-3-carboxylic acid to yield the corresponding saturated tetrahydropyran-3-carboxylic acid. rsc.org The reaction achieved an optical purity of up to 89% ee (enantiomeric excess). rsc.orgrsc.org This method serves as the crucial step in the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a known cockroach attractant, highlighting the practical utility of this enantioselective hydrogenation. rsc.orgrsc.org

CatalystChiral ModifierSubstrateProductOptical Purity (ee)Reference
5% Pd/Al2O3Cinchonidine5,6-Dihydro-2H-pyran-3-carboxylic acidTetrahydropyran-3-carboxylic acidup to 89% rsc.org, rsc.org

Asymmetric Mukaiyama Aldol (B89426) Additions

The Mukaiyama aldol addition is a powerful and widely used carbon-carbon bond-forming reaction that joins a silyl (B83357) enol ether with an aldehyde or ketone, typically mediated by a Lewis acid. semanticscholar.orgwikipedia.org The development of asymmetric variants of this reaction has provided a robust tool for the synthesis of chiral β-hydroxy carbonyl compounds, which are versatile intermediates for various natural products. semanticscholar.orgrsc.org

In the context of dihydropyran synthesis, the asymmetric Mukaiyama aldol addition serves as a crucial step for establishing key stereocenters. A prominent example involves the Ti(OiPr)4/(S)-BINOL-catalyzed asymmetric Mukaiyama aldol addition for the synthesis of chiral 3-acyl-5,6-dihydro-2H-pyran-2-ones. semanticscholar.org This strategy begins with the reaction of a 1,3-bis(trimethylsiloxy)diene (known as Chan's diene) with an aldehyde in the presence of the chiral titanium catalyst. semanticscholar.org For instance, the reaction with n-butanal successfully produced the desired (R)-δ-hydroxy-β-ketoester intermediate in 82% yield and with an excellent 98% enantiomeric excess. semanticscholar.org This intermediate can then be cyclized to form the enantiomerically pure 5,6-dihydro-2H-pyran-2-one core structure. This method has been successfully applied to the expedient total syntheses of natural products like (R)-podoblastin-S and (R)-lachnelluloic acid. semanticscholar.org

Catalyst SystemSilyl Enol EtherElectrophileKey IntermediateYieldEnantiomeric Excess (ee)Reference
Ti(OiPr)4 / (S)-BINOL1,3-Bis(trimethylsiloxy)diene (Chan's diene)n-Butanal(R)-δ-Hydroxy-β-ketoester82%98% semanticscholar.org

1,5-Asymmetric Induction in Chiral Dihydropyran Synthesis

1,5-asymmetric induction refers to the transfer of stereochemical information from a chiral center to a new stereocenter that is five atoms away within a molecule. This substrate-controlled approach is a powerful tool in stereoselective synthesis, as it leverages the existing chirality within a starting material to direct the outcome of a reaction, often with high diastereoselectivity.

An efficient strategy for the highly diastereoselective synthesis of trans-2,6-disubstituted-5-methyl-3,6-dihydropyran ring systems utilizes this principle. nih.gov The method involves the reaction of a δ-hydroxy α-methyl α,β-unsaturated aldehyde with allyltrimethylsilane (B147118). The reaction is catalyzed by a Lewis acid, such as zinc bromide (ZnBr2), and proceeds with excellent yield and high diastereoselectivity. nih.gov The pre-existing stereocenter at the C5 position (bearing the hydroxyl group) directs the facial selectivity of the nucleophilic attack by the allyltrimethylsilane onto the aldehyde, leading to the formation of the new stereocenter at the C6 position of the pyran ring in a predictable manner. This process results in the preferential formation of the trans-isomer. The utility of this method has been showcased in the concise and highly stereoselective construction of the bicyclic core of the natural product penostatin B. nih.gov

Application of Chiral Auxiliaries and Catalysts

The use of chiral auxiliaries and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

Well-known examples include Evans' oxazolidinone auxiliaries and Helmchen's camphor-derived auxiliaries. researchgate.net These are frequently used in asymmetric alkylations, aldol reactions, and Diels-Alder reactions. researchgate.net For instance, an achiral carboxylic acid can be converted into an N-acyl oxazolidinone. The chiral auxiliary then shields one face of the corresponding enolate, forcing an electrophile to attack from the unhindered face, thus creating a new stereocenter with high diastereoselectivity. researchgate.net

Chiral catalysts, on the other hand, are chiral molecules that can accelerate a chemical reaction and induce enantioselectivity without being consumed. sfu.ca Chiral Lewis acid complexes are particularly effective. The Ti(OiPr)4/(S)-BINOL system used in the Mukaiyama aldol reaction (see section 3.2) is a prime example of a chiral catalyst that creates a chiral environment around the reactants, favoring one enantiomeric pathway over the other. semanticscholar.org Similarly, chiral pyridine (B92270) derivatives and tetrahydroquinolines have been synthesized and evaluated as catalysts in various asymmetric transformations. sfu.ca

TypeExamplesApplication in Asymmetric SynthesisReference
Chiral Auxiliaries Evans' Oxazolidinones, Helmchen's Camphor-derived Auxiliaries, (S)-(-)-1-PhenylethylamineAlkylations, Aldol Reactions, Diels-Alder Reactions researchgate.net, sigmaaldrich.com
Chiral Catalysts Ti(OiPr)4/(S)-BINOL, Chiral Pyridine Derivatives, Chiral TetrahydroquinolinesMukaiyama Aldol Additions, Diels-Alder Reactions, Kinetic Resolutions semanticscholar.org, sfu.ca

Stereocontrol via Tandem Isomerization and Cyclization Sequences

Tandem, or domino, reactions offer a highly efficient approach to molecular complexity by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. These sequences are particularly valuable for constructing cyclic systems like dihydropyrans with controlled stereochemistry.

Several tandem strategies have been developed for the synthesis of dihydropyran scaffolds:

Tandem Prins Cyclization: A wide array of aldehydes can be coupled with homoallylic alcohols like 3-methylene-5-phenylpent-4-yn-1-ol in the presence of a Lewis acid catalyst (e.g., 10 mol% BF3·OEt2). This initiates a Prins cyclization, followed by subsequent steps to yield 3,6-dihydro-2H-pyran derivatives with excellent stereoselectivity. researchgate.net

Rearrangement/Isomerization/Electrocyclization: A one-pot procedure can transform propargyl vinyl ethers into stable, highly substituted 2H-pyrans. mdpi.com The sequence is initiated by a silver(I)-catalyzed propargyl Claisen rearrangement, which is followed by a DBU-catalyzed isomerization of a double bond, and culminates in a 6π-oxa-electrocyclization to form the pyran ring. mdpi.com

Domino Knoevenagel Condensation/Electrocyclization: The reaction of 4-hydroxy-2H-pyran-2-ones with α,β-unsaturated aldehydes can trigger a domino sequence starting with a Knoevenagel condensation. researchgate.net This is followed by a 6π-electron electrocyclization to construct fused bicyclic systems, such as 2H,5H-pyrano[4,3-b]pyran-5-ones, in a single step. researchgate.net

These methods provide powerful and atom-economical routes to complex pyran structures, where stereocontrol is achieved through the concerted and highly organized transition states of the cyclization steps.

Reactivity and Mechanistic Investigations of 5,6 Dihydro 2h Pyran 3 Methanol Chemistry

Reaction Mechanisms and Pathways in Synthesis

The synthesis of the 5,6-dihydro-2H-pyran ring system, a core structure of many natural products and biologically active compounds, can be achieved through various mechanistic pathways. nih.govresearchgate.netresearchgate.netorientjchem.org These methods often involve intramolecular cyclization, cycloaddition reactions, and rearrangement processes. osi.lv

One of the prominent methods for constructing the 2H-pyran ring is through a Knoevenagel condensation followed by an electrocyclization protocol. nih.gov This typically involves the reaction of an enal with a 1,3-dicarbonyl compound to form a 1-oxatriene intermediate, which then undergoes a 6π-electrocyclization to yield the 2H-pyran ring. nih.gov The stability of the resulting 2H-pyran is influenced by steric factors, with more substituted dienones favoring the cyclic 2H-pyran form. nih.gov

Another significant pathway involves the hetero-Diels-Alder reaction, particularly the inverse electron demand hetero-Diels-Alder reaction. organic-chemistry.org In this approach, α,β-unsaturated carbonyl compounds act as heterodienes and react with electron-rich olefins, such as enol ethers, to form the dihydropyran ring with high diastereo- and enantioselectivity, often catalyzed by chiral Lewis acids like C2-symmetric bis(oxazoline)-Cu(II) complexes. organic-chemistry.org

Furthermore, ring-closing metathesis (RCM) of dienes containing a carboxylate group, catalyzed by Grubbs catalysts, has emerged as a powerful tool for the synthesis of 5,6-dihydro-2H-pyran-2-ones. osi.lvresearchgate.net This method offers a direct route to these α,β-unsaturated δ-lactones.

The synthesis of specifically substituted dihydropyrans can also be achieved through palladium-catalyzed cyclizations of alkynols, which can proceed via either 5-exo or 6-endo pathways depending on the reaction conditions. organic-chemistry.org

Reactivity of the Dihydropyran Ring with Nucleophiles

The dihydropyran ring, particularly when substituted with electron-withdrawing groups, exhibits susceptibility to reactions with various nucleophiles. chim.it This reactivity makes these compounds valuable intermediates in the synthesis of a diverse range of heterocyclic and carbocyclic structures. chim.it The presence of both electrophilic and nucleophilic centers within the molecule can, however, lead to challenges in controlling the selectivity of these reactions. chim.it

The double bond in the dihydropyran ring is highly reactive towards addition reactions. For instance, acids like hydrochloric and hydrobromic acid readily add across the double bond to form 2-halotetrahydropyrans. sigmaaldrich.com These halogenated intermediates are versatile for further transformations. sigmaaldrich.com

Regioselective Reactions and Addition Patterns

The reactions of nucleophiles with the dihydropyran ring often exhibit specific regioselectivity. In the context of addition reactions to alkenes, three main patterns of regioselectivity are observed: Markovnikov, anti-Markovnikov, and reactions with no regioselectivity. masterorganicchemistry.com The outcome depends on the specific reactants and reaction conditions.

For dihydropyrans with an exocyclic double bond, such as 2-methylenetetrahydropyrans, the carbonyl ene reaction provides a pathway to β-hydroxydihydropyrans under mild conditions. organic-chemistry.org

In the case of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans, these compounds can act as Michael acceptors, undergoing 1,4-addition with nucleophiles. chim.it The presence of a second nucleophilic center in the starting material can lead to subsequent exo-trig cyclization, forming condensed heterocyclic systems. chim.it However, the reaction of Grignard reagents with compounds like 5-trifluoroacetyl-3,4-dihydro-2H-pyran can result in both 1,2- and 1,4-addition products, and in some cases, may even lead to acyclic products. chim.it

Rearrangement Processes and Their Synthetic Implications

Rearrangement reactions are fundamental in organic synthesis for increasing molecular complexity and efficiency. mdpi.com The 5,6-dihydro-2H-pyran scaffold can undergo several important rearrangement processes.

One notable example is the propargyl Claisen rearrangement. Propargyl vinyl ethers can be rearranged to form stable 2,4,5,6-tetrasubstituted 2H-pyrans in a one-pot procedure involving a silver(I)-catalyzed rearrangement followed by a DBU-catalyzed isomerization and 6π-oxa-electrocyclization. mdpi.com For the resulting monocyclic 2H-pyran to be stable, it typically requires an ester group at the C5 position and substitution at the C6 position. mdpi.com

Thermal rearrangements have also been observed. For instance, certain 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines undergo thermal rearrangement in DMSO. mdpi.com This process can involve the opening of the pyran ring, followed by intramolecular cyclization to form new heterocyclic structures like dihydropyridines. mdpi.com The mechanism of such rearrangements can be intricate, sometimes proceeding through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com

Transformation of the 5,6-Dihydro-2H-pyran Core to Other Heterocyclic Scaffolds

The 5,6-dihydro-2H-pyran ring is a versatile building block that can be transformed into a variety of other heterocyclic systems. osi.lvchim.itnih.govresearchgate.net These transformations often involve ring-opening reactions, cycloadditions, or rearrangements.

For example, the reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia (B1221849) or glycine (B1666218) esters can lead to the opening of the dihydropyran ring to form acyclic enaminals. chim.it These intermediates can then be used in one-pot syntheses to construct other heterocycles, such as pyrroles. chim.it

Furthermore, 5,6-dihydro-2H-pyran-2-one can serve as a starting material for the synthesis of polyhydroxyindolizidines. nih.govresearchgate.net A (1,3)-dipolar cycloaddition reaction of a cyclic nitrone to the dihydropyran-2-one, followed by a sequence of reactions including methanolysis of the lactone ring and intramolecular alkylation, leads to the formation of the indolizidine skeleton. nih.govresearchgate.net

The dihydropyran ring can also be a precursor for the synthesis of xanthenes and benzo[b] organic-chemistry.orgchim.itnaphthyridines through thermal rearrangement processes, as demonstrated with substituted chromeno[2,3-b]pyridines. mdpi.com

Below is a table summarizing some of the transformations of the dihydropyran core:

Starting Dihydropyran DerivativeReagents/ConditionsResulting Heterocycle
3,4-Dihydropyran-5-carbaldehydeAmmonia or Glycine estersPyrrole
5,6-Dihydro-2H-pyran-2-oneCyclic nitrone, followed by methanolysis and intramolecular alkylationIndolizidine
5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridinesDMSO, heatDihydropyridine, Xanthene, Benzo[b] organic-chemistry.orgchim.itnaphthyridine

Applications of 5,6 Dihydro 2h Pyran 3 Methanol and Functionalized Derivatives

Synthetic Utility as Chiral Building Blocks and Intermediates

The strategic placement of a hydroxyl group and a vinyl ether within the 5,6-Dihydro-2H-pyran-3-methanol structure makes it an excellent chiral synthon and a versatile intermediate for a variety of chemical transformations. nih.govnih.govambeed.com

The dihydropyran framework of this compound is a privileged scaffold for the synthesis of a wide range of both heterocyclic and carbocyclic compounds. The double bond can be subjected to various reactions such as epoxidation, dihydroxylation, and cyclopropanation, leading to functionalized tetrahydropyrans. The hydroxyl group, in turn, can be oxidized to an aldehyde or a carboxylic acid, or can be used as a nucleophile or converted into a leaving group for substitution reactions.

This reactivity allows for the construction of diverse heterocyclic systems. For instance, the dihydropyran ring can be a precursor to other oxygen-containing heterocycles like furans or can be incorporated into larger, more complex heterocyclic frameworks. Research has shown that functionalized pyrans are crucial in the synthesis of compounds with significant pharmacological activities. researchgate.net

The inherent functionality of this compound and its derivatives facilitates their use as precursors in the synthesis of complex polycyclic systems. The 2H-pyran ring is a strategic key intermediate in the construction of many such structures. mdpi.com Intramolecular reactions, such as Diels-Alder or ene reactions, can be employed to construct new rings onto the dihydropyran template. Furthermore, ring-closing metathesis (RCM) of appropriately substituted dihydropyran derivatives has proven to be a powerful strategy for the synthesis of fused and bridged polycyclic ethers, which are common motifs in many marine and terrestrial natural products.

Total Synthesis of Natural Products and Analogues

The utility of this compound and its derivatives is prominently highlighted in their application to the total synthesis of natural products and their analogues. nih.gov

While specific information on the direct isolation of this compound from natural sources is not extensively documented, the dihydropyran-2-one core is found in nature. For example, Dihydro-5,6-dehydrokawain has been isolated from the leaves of Alpinia speciosa. nih.gov The biosynthesis of a related compound, 5,6-dihydro-4-methoxy-2H-pyran-2-one, has been studied in Penicillium italicum. iaea.org The structural similarity of these natural compounds to derivatives of this compound underscores the relevance of this scaffold in natural product chemistry. Natural products containing the 2H-pyran motif are widespread, and this structural unit is a key intermediate in the synthesis of many of these molecules. mdpi.com An example of a more complex natural product containing a related pyran structure is Bisabolol oxide A, which has been isolated from chamomile. nist.gov

The pyran ring is the core structure of pyranose sugars, and thus, this compound and its derivatives are valuable precursors for the synthesis of carbohydrate-related structures and analogues. The double bond of the dihydropyran can be stereoselectively functionalized to introduce the multiple hydroxyl groups characteristic of carbohydrates. This approach allows for the synthesis of rare sugars, deoxysugars, and other carbohydrate mimetics that are important for studying biological processes and for developing new therapeutic agents. The ability to construct these complex structures from a relatively simple starting material highlights the synthetic power of this dihydropyran building block.

Applications in Medicinal Chemistry and Biological Activity Studies

The pyran nucleus is a fertile source of biologically important molecules, with derivatives exhibiting a wide spectrum of pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. researchgate.netnih.gov Consequently, this compound and its functionalized derivatives have found significant applications in medicinal chemistry and biological activity studies.

Derivatives of dihydropyran have been investigated for a range of therapeutic applications. For example, 5,6-Dihydro-2H-pyran-2-ones have been identified as potent inhibitors of the HIV-1 protease enzyme. nih.gov Research has focused on modifying the pyran scaffold to optimize binding to the active site of the enzyme. nih.gov Furthermore, various fused pyran derivatives have been synthesized and evaluated for their biological activities. arabjchem.org Some have shown potential as antifungal and insecticidal agents. nih.gov The diverse biological activities of pyran-containing compounds make this compound a valuable starting material for the discovery of new drug candidates. nih.gov

Interactive Data Table of Research Findings

Derivative/Application Key Research Finding Potential Implication
5,6-Dihydro-2H-pyran-2-onesPotent inhibitors of HIV-1 protease. nih.govDevelopment of new antiretroviral drugs.
Dihydro-5,6-dehydrokawain derivativesShowed antifungal and insecticidal activity. nih.govDevelopment of new agrochemicals or antifungal medications.
Fused Pyran DerivativesSome compounds exhibited antibacterial activity. researchgate.netDiscovery of new antibacterial agents.
Pyran-based heterocyclesFound in a vast array of natural substances, medicines, and bioactive compounds. nih.govBroad utility in drug discovery and development.

Development of Biologically Active Dihydropyran Compounds

The synthesis of dihydropyran derivatives is a focal point in the quest for new therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govacs.org For instance, novel 1,4-dihydropyran derivatives have been synthesized and shown to possess significant antimicrobial activity. nih.gov The fusion of the dihydropyran ring with other heterocyclic structures, such as pyrazole, has yielded pyranopyrazole compounds, which are considered a pharmacologically significant scaffold with a wide range of biological activities. researchgate.net

Multicomponent reactions are often employed for the efficient synthesis of libraries of dihydropyran derivatives, which can then be screened for various biological activities. rsc.org This approach allows for the rapid generation of structurally diverse molecules, increasing the probability of discovering compounds with potent and selective biological effects. rsc.org For example, a one-pot, three-component reaction has been used to synthesize 4-aryl-substituted-4H-pyran derivatives fused to an α-pyrone ring, which were identified as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. rsc.org

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective drugs. Structure-Activity Relationship (SAR) studies on dihydropyran derivatives have provided valuable insights for medicinal chemists. For 1,4-dihydropyridine (B1200194) derivatives, a class of compounds that share structural similarities with certain dihydropyrans, SAR studies have revealed key structural requirements for optimal biological activity. ncats.io These include the nature of the ester groups at specific positions and the presence and type of substituents on an aryl group. ncats.io

In the context of Alzheimer's disease, SAR analyses of pyran-based compounds have been conducted to understand their inhibitory activity against enzymes like acetylcholinesterase. mdpi.com These studies help in identifying which parts of the molecule are essential for its activity and how modifications to the structure can enhance its therapeutic potential. mdpi.com

Synthesis of Drug-Relevant Molecular Motifs

The dihydropyran ring serves as a versatile building block for the synthesis of more complex, drug-relevant molecular motifs. The ability to introduce various functional groups and to control the stereochemistry of the dihydropyran ring makes it an attractive starting point for the synthesis of natural products and their analogs. scirp.org For example, the dihydropyran core is a key feature of secoiridoids, a class of natural products found in olive oil with reported anti-hypertensive, anti-inflammatory, and anti-cancer effects. scirp.org

The development of novel synthetic methods, such as organocatalytic processes, has enabled the efficient production of various dihydropyranones and related derivatives, which can be further functionalized to create more complex and biologically active molecules. scirp.org These synthetic strategies provide access to a wide range of molecular scaffolds that are of interest in drug discovery programs.

Coordination Chemistry for Potential Therapeutic Agents

The field of medicinal inorganic chemistry explores the use of metal complexes as therapeutic agents. nih.govncats.io The unique properties of metal ions, when coordinated to organic ligands, can lead to novel mechanisms of action and improved therapeutic profiles. ncats.io While direct studies on the coordination chemistry of this compound for therapeutic purposes are not extensively documented, the principles of coordination chemistry suggest its potential as a ligand.

The oxygen atoms in the pyran ring and the hydroxyl group of this compound can act as coordination sites for metal ions. By functionalizing the dihydropyran scaffold, ligands with specific chelating properties can be designed to form stable and biologically active metal complexes. researchgate.net For instance, Schiff base ligands, which can be synthesized from amino-functionalized dihydropyrans, are well-known for their ability to form stable complexes with a variety of metal ions, and these complexes have been investigated for their medicinal applications. ncats.io The resulting coordination compounds could be explored for their potential as anticancer, antibacterial, or antifungal agents, leveraging both the biological activity of the dihydropyran moiety and the unique properties of the coordinated metal ion. nih.govsigmaaldrich.com

Specialized Industrial and Research Applications

Beyond its applications in medicinal chemistry, this compound and its derivatives have found utility in other specialized areas of chemical research and industry.

Synthesis of Specific Attractants

The synthesis of insect pheromones and other attractants is a critical component of integrated pest management strategies, offering an environmentally benign alternative to broad-spectrum pesticides. Dihydropyran derivatives have been utilized as key intermediates in the synthesis of certain insect pheromones. For example, an efficient synthesis of (3E,7Z)-3,7-tetradecadienyl acetate, the major component of the sex pheromone of the potato pest Symmetrischema tangolias, was achieved starting from the commercially available dihydropyran. orgsyn.org This synthesis highlights the utility of the dihydropyran scaffold in constructing the specific carbon chains and double bond geometries required for pheromonal activity. orgsyn.org

While direct synthesis from this compound is not explicitly detailed in this specific example, its structural features make it a plausible precursor for the synthesis of various attractants through functional group transformations.

Role in Fragrance Chemistry

The pleasant and diverse aromas of many tetrahydropyran (B127337) and dihydropyran derivatives have led to their extensive use in the fragrance industry. researchgate.net These compounds are valued for their ability to impart a range of scents, from floral and fruity to woody. nih.govthieme-connect.de For instance, certain methyl methoxyphenyl-dihydropyran derivatives are used to create or enhance fragrances in products like perfumes, colognes, and personal care items.

The synthesis of these fragrant molecules often involves reactions that create the dihydropyran or tetrahydropyran ring structure. The structural variations, including the position and nature of substituents on the pyran ring, play a crucial role in determining the specific odor characteristics of the compound. The ongoing search for new fragrance materials with unique scent profiles continues to drive research into the synthesis and sensory evaluation of novel dihydropyran derivatives. nih.gov

Advanced Characterization Techniques for 5,6 Dihydro 2h Pyran Derivatives

X-ray Crystallography for Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the precise solid-state structure of molecules. For derivatives of 5,6-dihydro-2H-pyran, this technique reveals critical details about the conformation of the pyran ring and the nature of the non-covalent interactions that govern the crystal packing.

Detailed research findings from crystallographic studies on related dihydropyran-2-one derivatives show that the dihydropyran ring typically adopts a non-planar conformation. For instance, in the structure of 5-Hydroxy-6-[(E)-2-phenyl-ethen-yl]-5,6-dihydro-2H-pyran-2-one, the pyran ring is found in a half-chair conformation. nih.gov Similarly, a half-chair conformation is observed for the pyran-2-one ring in (6S)-6-[(1S,2R*)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one, a compound isolated from Pestalotiopsis sp. researchgate.netwikipedia.org This conformation is a common feature for such six-membered rings containing one double bond, as it relieves steric strain.

Intermolecular interactions are fundamental to the formation of the supramolecular architecture in the crystalline state. In the crystal structures of these derivatives, hydrogen bonding is a dominant force. Molecules are often linked through O-H⋯O hydrogen bonds, forming extensive networks. nih.govresearchgate.netwikipedia.org For example, in one derivative, these interactions create infinite chains that are further cross-linked by weaker C-H⋯O hydrogen bonds into sheets. nih.gov These sheets can then be connected by C-H⋯π interactions, resulting in a stable, three-dimensional structure. nih.gov

Crystal Data for a Dihydropyran-2-one Derivative

ParameterValueReference
Chemical FormulaC11H18O5 wikipedia.org
Molar Mass230.25 g/mol wikipedia.org
Crystal SystemOrthorhombic wikipedia.org
Space GroupP212121 researchgate.net
a (Å)5.0375 (3) wikipedia.org
b (Å)11.4515 (13) wikipedia.org
c (Å)20.802 (2) wikipedia.org
V (Å3)1200.02 (19) wikipedia.org
Z4 wikipedia.org
Temperature (K)200 wikipedia.org

Advanced Spectroscopic Methods (e.g., NMR, UV-Vis, CD) for Structural Elucidation

While X-ray crystallography provides a static picture in the solid state, spectroscopic methods offer invaluable information about the structure and dynamics of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. hc.edu For 5,6-dihydro-2H-pyran-3-methanol and its derivatives, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) is employed. researchgate.net

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the protons on the dihydropyran ring and the methanol (B129727) substituent are diagnostic.

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their electronic environment. The signals for the sp² carbons of the double bond, the sp³ carbons of the saturated portion of the ring, and the hydroxymethyl carbon appear in characteristic regions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule. Dihydropyran derivatives contain a C=C double bond chromophore. The position of the maximum absorbance (λmax) provides information about the electronic structure and the extent of conjugation. While the isolated double bond in this compound absorbs in the far-UV region, conjugation with other chromophores in derivatives would shift the absorbance to longer wavelengths. UV-Vis spectroscopy is particularly useful for quantitative analysis, as the absorbance is proportional to the concentration according to the Beer-Lambert law.

Circular Dichroism (CD) Spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For chiral derivatives of 5,6-dihydro-2H-pyran, CD spectroscopy can:

Confirm the presence of enantiomers and provide information on their absolute configuration by comparing experimental spectra with theoretical calculations.

Analyze the conformation of the molecule in solution. Changes in the CD spectrum can indicate conformational shifts induced by solvent, temperature, or binding to other molecules. The technique is divided into Far-UV (180-250 nm) and Near-UV (250-320 nm) regions, which probe different aspects of the molecular structure.

Summary of Spectroscopic Techniques

TechniqueInformation ProvidedApplication to Dihydropyran Derivatives
NMR (¹H, ¹³C, 2D)Connectivity of atoms, chemical environment, stereochemistry.Complete structural assignment of the pyran ring and substituents.
UV-VisElectronic transitions, conjugation, concentration.Characterization of the C=C chromophore and quantitative analysis.
Circular Dichroism (CD)Chirality, absolute configuration, solution-state conformation.Analysis of chiral derivatives and their stereochemical features.

Electrochemical Studies of Dihydropyran-Based Complexes

Electrochemical methods, such as cyclic voltammetry (CV), provide insights into the redox properties of molecules and their complexes. These studies are crucial for applications in catalysis, sensor technology, and material science.

Research on pyran and dihydropyran derivatives demonstrates their electrochemical activity. For example, cyclic voltammetry studies of 4-dicyanomethylene-2,6-dimethyl-4H-pyran (DDP) show that the dye exhibits a quasi-reversible electrochemical process. nih.gov The introduction of other molecules can cause the reduction potential to shift, indicating electrostatic interactions and the formation of complexes in solution. nih.gov This highlights how electrochemical methods can be used to study host-guest interactions involving pyran-based systems.

Furthermore, electrochemical techniques are employed to drive and understand the synthesis of related heterocyclic structures. The electrosynthesis of tetrahydrobenzo[b]pyran derivatives has been demonstrated as an efficient and environmentally friendly method. researchgate.net In such studies, cyclic voltammetry is a key tool for proposing and confirming the reaction mechanism by identifying the oxidation and reduction steps of the reactants. researchgate.net

For dihydropyran-based metal complexes, CV can be used to:

Determine the redox potentials of both the metal center and the ligand.

Investigate the electronic communication between the metal and the dihydropyran ligand.

Assess the stability of different oxidation states of the complex.

These studies are essential for designing novel catalysts where the redox properties of the complex are tuned for specific chemical transformations.

Future Perspectives in 5,6 Dihydro 2h Pyran 3 Methanol Research

Innovations in Catalytic Asymmetric Synthesis

The creation of specific stereoisomers is crucial for pharmaceutical applications, as different enantiomers of a molecule can have vastly different biological effects. Future research will heavily focus on novel catalytic systems for the asymmetric synthesis of dihydropyran derivatives. A key area of development is the enantioselective hydrogenation of precursors. For instance, the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a cockroach attractant, has been achieved through the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid. rsc.org This was accomplished using a 5% Palladium on Aluminum Oxide (Pd/Al2O3) catalyst modified with cinchonidine, achieving a high optical purity of 89%. rsc.org

Another promising avenue is the use of chiral phosphine-copper iodide catalysts, which have been reported for the enantioselective conjugate addition of Grignard reagents to the related compound 5,6-dihydro-2H-pyran-2-one. sigmaaldrich.com Furthermore, research into asymmetric synthesis of homoallylic alcohols, which can be precursors to dihydropyran systems, utilizes chiral catalysts such as R-Tol-BINAP with Silver(I) Fluoride to achieve high stereoselectivity. yok.gov.tr The ongoing development of new chiral ligands and transition-metal catalyst systems is expected to yield even more efficient and highly selective methods for producing specific enantiomers of 5,6-Dihydro-2H-pyran-3-methanol and its analogs. researcher.life

Exploration of Novel Reaction Pathways and Structural Modifications

The development of novel reaction pathways to construct and modify the dihydropyran ring is a central theme in advancing the chemistry of this compound. Modern synthetic strategies are moving towards more complex and efficient reaction cascades.

Key developing pathways include:

Olefin Metathesis: Ruthenium carbene complexes, such as Grubbs' catalysts, are used to catalyze olefin metathesis followed by a double bond migration sequence, converting allyl ethers into cyclic enol ethers like dihydropyrans. organic-chemistry.org

Domino Reactions: Highly efficient domino protocols, which involve multiple bond-forming events in a single pot, are being developed. These can involve a sequence of addition-elimination, intramolecular cyclization, and ring-opening/closing steps to build complex pyranone structures from simple starting materials. acs.org

Silyl-Prins Cyclization: This method allows for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyran derivatives, offering precise control over the stereochemistry of the final product. mdpi.com

Hetero-Diels-Alder Reactions: C2-symmetric bis(oxazoline)-Cu(II) complexes are effective catalysts for the inverse electron demand hetero-Diels-Alder reaction, which can produce dihydropyran structures with high diastereo- and enantioselectivity. organic-chemistry.org

Beyond the synthesis of the core ring, research is also focused on using the dihydropyran structure as a versatile intermediate for creating more complex molecules. For example, 5,6-dihydro-2H-pyran-2-one has been used as a starting material in the synthesis of indolizidine alkaloids, a class of compounds with significant biological activity. researchgate.net This involves a sequence of reactions including 1,3-dipolar cycloaddition, methanolysis of the lactone ring, and intramolecular alkylation. researchgate.net Such structural modifications expand the chemical space accessible from simple dihydropyran precursors.

Expanding the Scope of Biological and Pharmaceutical Applications

The pyran scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities. researchgate.netnih.gov Future research aims to systematically explore and expand these applications for compounds related to this compound.

Derivatives of the dihydropyran ring have been reported to possess significant potential in several therapeutic areas:

Antimicrobial Activity: Dihydropyrano[2,3-c]pyrazole derivatives have been synthesized and evaluated as potential inhibitors of staphylococcal dihydrofolate reductase (DHFR), a key enzyme in bacterial folate metabolism. acs.org Other pyran derivatives have shown general antibacterial and antifungal properties. nih.govnih.gov

Anticancer Properties: Certain 6-substituted 5,6-dihydropyran-2-ones exhibit cytotoxicity against various tumor cell lines. nih.gov For example, cytotoxic 6-heptyl-5,6-dihydro-2H-pyran-2-ones, isolated from Hyptis species, are believed to exert their effect by binding to the pironetin-binding site of α-tubulin, thus disrupting microtubule formation. researchgate.net

Antiviral Activity: The pyran ring is a component of various antiviral compounds, and research continues to explore new derivatives for treating infections like HIV and hepatitis C. nih.gov

Neuroprotective Effects: Pyran-based heterocycles are being actively investigated for their potential in treating neurodegenerative conditions such as Alzheimer's disease. nih.gov

The broad spectrum of activity, which also includes anti-inflammatory and antidiabetic potential, ensures that pyran derivatives will remain an important area of research for developing new therapeutic agents. researchgate.netnih.gov

Sustainable and Green Chemical Synthesis Methodologies

In line with the global push for environmental responsibility, a major future direction for the synthesis of this compound and its derivatives is the adoption of green chemistry principles. rasayanjournal.co.in The goal is to develop methods that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and lowering energy consumption.

Key green methodologies being explored include:

Use of Aqueous Media: Performing reactions in water instead of toxic organic solvents is a primary goal of green chemistry. researchgate.net Efficient protocols for synthesizing dihydropyrano[2,3-c]pyrazoles in an aqueous medium using thiamine (B1217682) hydrochloride as a catalyst have been successfully developed. researchgate.net

Solvent-Free Reactions: Grinding techniques, where reactants are mixed in the absence of any solvent, provide an efficient and environmentally benign method for synthesizing dihydropyrano[2,3-c]pyrazole derivatives with excellent yields. nih.gov

Ultrasound and Microwave Irradiation: These non-conventional energy sources can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to traditional heating methods. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates all or most of the starting materials. researchgate.netnih.gov This approach enhances atom economy, reduces the number of purification steps, and saves energy and resources, making it a cornerstone of sustainable synthesis. researchgate.net

These sustainable approaches, combined with the use of inexpensive and readily available catalysts, are paving the way for the environmentally friendly and economically viable production of pyran-based compounds. researchgate.netresearchgate.net

Q & A

Basic: What are the common synthetic routes for 5,6-Dihydro-2H-pyran-3-methanol, and how are reaction conditions optimized?

Answer:
A widely used method involves refluxing precursors in ethanol with reagents like malononitrile or ethyl cyanoacetate, followed by acid quenching and recrystallization (e.g., 86% yield achieved via ethanol reflux for 3 hours) . Alternative routes include Diels-Alder reactions with quinone methide intermediates, as seen in pyranone syntheses . Key optimization parameters include:

  • Solvent choice : Polar solvents (ethanol, DMF) improve solubility of intermediates.
  • Catalysts : Piperidine or ethyl vinyl ether can accelerate cyclization steps .
  • Purification : Ice/water mixtures with HCl aid precipitation, while aqueous DMF enhances crystallinity .

Basic: What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • ¹H NMR : Identify protons on the pyran ring (δ 2.37–4.26 ppm for methyl and methylene groups) and hydroxyl moieties (broad peaks ~δ 5–6 ppm) .
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .
  • Mass spectrometry : Validate molecular weight (e.g., 112.13 g/mol for the parent compound) . Multi-technique validation is critical to resolve structural ambiguities.

Basic: How should this compound be stored to ensure stability?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent oxidation or hydrolysis .
  • Solubility : Soluble in polar solvents (ethanol, DMF), but avoid prolonged exposure to moisture .
  • Light sensitivity : Protect from UV light to preserve the pyran ring integrity .

Advanced: How can researchers resolve contradictory spectral data for dihydro-pyran derivatives?

Answer: Contradictions often arise from isomeric products (e.g., 3,4-dihydro vs. 5,6-dihydro isomers) or tautomerism. Strategies include:

  • X-ray crystallography : Definitive structural confirmation for crystalline derivatives .
  • Dynamic NMR : Detect rotamers or conformational changes in solution .
  • Computational modeling : Compare calculated vs. experimental spectra (e.g., DFT for NMR chemical shifts) .

Advanced: What reaction mechanisms explain the formation of this compound derivatives under varying conditions?

Answer:

  • Aldol condensation : Base-catalyzed reactions of dehydroacetic acid form pyranone scaffolds, with ketone enolates acting as nucleophiles .
  • Nucleophilic substitution : Fluorine or trifluoromethyl groups in pyridine analogs undergo substitution with amines or thiols .
  • Oxidation pathways : Methanol groups oxidize to aldehydes using KMnO₄ or CrO₃, while NaBH₄ selectively reduces carbonyls .

Advanced: How can synthetic yields be improved for complex dihydro-pyran derivatives?

Answer:

  • Reagent stoichiometry : Equimolar ratios of precursors (e.g., malononitrile:pyranone = 1:1) minimize side products .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 3 hours to 30 minutes) and improves regioselectivity .
  • Catalytic systems : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in Diels-Alder reactions .

Advanced: What methodologies are used to assess the bioactivity of this compound analogs?

Answer:

  • In vitro assays : Antimicrobial activity via disk diffusion; anticancer potential through MTT assays on cancer cell lines .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., fluorination at C-6) to enhance membrane permeability .
  • Molecular docking : Screen against target proteins (e.g., PI3Kα for anticancer activity) to prioritize synthetic targets .

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